rac-Pregabalin-13C3

描述

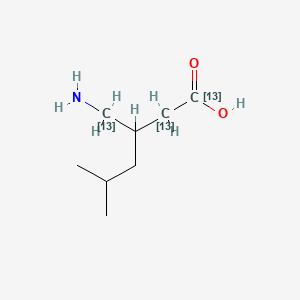

Structure

3D Structure

属性

IUPAC Name |

3-(amino(113C)methyl)-5-methyl(1,2-13C2)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i4+1,5+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-LGMPQVEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC([13CH2][13C](=O)O)[13CH2]N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189980-48-0 | |

| Record name | 1189980-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbon 13 Labeled Rac Pregabalin

Strategies for Site-Specific 13C Isotope Incorporation

The strategic placement of carbon-13 isotopes within the pregabalin (B1679071) molecule is paramount for its intended application, often as an internal standard in mass spectrometry-based quantification. caymanchem.com The 13C3 label in rac-Pregabalin-13C3 specifically refers to the incorporation of three carbon-13 atoms at defined positions in the molecule. caymanchem.com

Retrosynthetic Analysis for Precise 13C3 Integration

A retrosynthetic approach is fundamental to designing a synthetic route that precisely installs the three carbon-13 isotopes. The formal name for (±)-Pregabalin-13C3 is 3-(aminomethyl-13C)-5-methylhexanoic-1,2-13C2 acid, which clarifies the exact positions of the isotopic labels. caymanchem.com This indicates that one 13C atom is in the aminomethyl group, and the other two are in the carboxylic acid backbone.

The synthesis must therefore be designed to construct the carbon skeleton using starting materials already enriched with carbon-13 at the desired locations. This necessitates a careful selection of isotopically labeled precursors.

Selection and Synthesis of Isotope-Enriched Precursors

The synthesis of this compound relies on the availability of specific 13C-labeled starting materials. While the exact precursors for commercial synthesis are often proprietary, a plausible route would involve labeled versions of key building blocks used in established pregabalin syntheses. For instance, syntheses of unlabeled pregabalin have utilized precursors like isovaleraldehyde (B47997) and diethyl malonate or ethyl cyanoacetate. researchgate.net To produce this compound, one would need to employ 13C-labeled variants of these precursors.

The introduction of the 13C atoms can be achieved through various established methods in isotopic labeling, starting from simple, commercially available 13C sources like carbon dioxide (13CO2) or potassium cyanide (K13CN).

Chemical and Biocatalytic Routes for this compound Synthesis

Both chemical and biocatalytic methods are employed in the synthesis of pregabalin and its analogs, and these can be adapted for the production of isotopically labeled versions. google.comnih.gov

Chemical synthesis offers versatility in precursor selection and reaction conditions. A number of synthetic routes for racemic and enantiomerically pure pregabalin have been developed, some of which could be adapted for 13C labeling. google.comgoogle.com

Biocatalytic approaches, often utilizing enzymes like lipases or ene-reductases, have gained prominence for their high stereoselectivity, which is crucial for producing the desired (S)-enantiomer of pregabalin. nih.govnih.gov While this article focuses on the racemic mixture, these enzymatic methods could potentially be used to resolve a racemic mixture of a 13C-labeled intermediate or to perform an asymmetric synthesis with a labeled substrate. For example, enzymatic kinetic resolution has been used in the synthesis of pregabalin precursors. google.comgoogle.com Chemoenzymatic strategies, which combine both chemical and biological transformations, can also be powerful tools. nih.govrpi.edu

Analytical Assessment of Isotopic Purity and Enrichment

After synthesis, it is crucial to verify the isotopic purity and the degree of enrichment of this compound. This ensures the reliability of the labeled compound for its intended use, such as a standard in quantitative analyses. lgcstandards.com

The primary techniques for this assessment are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool to determine the exact mass of the labeled molecule and to quantify the incorporation of the 13C isotopes. researchgate.net It can distinguish between the labeled compound and any residual unlabeled material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are invaluable for confirming the positions of the carbon-13 labels within the molecular structure. europa.eu The coupling patterns and chemical shifts in the spectra provide definitive evidence of successful and site-specific labeling.

A Certificate of Analysis for a stable isotope-labeled compound will typically include data on its chemical and isotopic purity. nucleosyn.com

Challenges and Innovations in Complex Isotopic Labeling Synthesis

The synthesis of complex isotopically labeled molecules like this compound presents several challenges. These include the high cost and limited availability of some isotopically enriched starting materials, the need for highly efficient and specific reactions to avoid isotopic scrambling, and the potential for isotope effects to alter reaction rates and equilibria. lgcstandards.com

Advanced Analytical Applications of Rac Pregabalin 13c3

Development and Validation of Bioanalytical Methods Utilizing rac-Pregabalin-13C3 as a Stable Isotope Internal Standard (SIIS)

The primary application of this compound is as a Stable Isotope Internal Standard (SIIS) in the development and validation of bioanalytical methods. caymanchem.comclearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability. restek.comresearchgate.netscispace.com

Quantitative Mass Spectrometry Methodologies (LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of pregabalin (B1679071) in biological samples, and this compound is an invaluable tool in this context. caymanchem.commdpi.com In a typical LC-MS/MS method, both pregabalin and this compound are extracted from the biological matrix, separated chromatographically, and then detected by the mass spectrometer. The instrument monitors specific precursor-to-product ion transitions for both the analyte and the internal standard. For instance, a method might monitor the fragmentation of m/z 160.2 for pregabalin and a corresponding shifted m/z for this compound. researchgate.net This allows for accurate quantification by calculating the peak area ratio of the analyte to the SIIS. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed for pregabalin analysis, often requiring derivatization to increase volatility. ufrgs.br In such methods, this compound serves the same crucial role as an internal standard, co-eluting with the derivatized analyte and providing a reliable basis for quantification. caymanchem.com

Comprehensive Method Performance Evaluation: Specificity, Linearity, Analytical Sensitivity (LOD/LOQ), Precision, and Accuracy

The validation of bioanalytical methods using this compound involves a rigorous evaluation of several performance characteristics to ensure the reliability of the data.

Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure pregabalin in the presence of endogenous matrix components, metabolites, and other potential interferences. The use of a SIIS like this compound greatly enhances selectivity. mdpi.com

Linearity: The method's response should be directly proportional to the concentration of the analyte over a defined range. Calibration curves are constructed by plotting the peak area ratio of pregabalin to this compound against the analyte concentration. A high correlation coefficient (r²) is required, typically greater than 0.99. nih.govasianpubs.org

Analytical Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For pregabalin assays, LOQs are often in the low ng/mL range. mdpi.commdpi.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value, expressed as percent bias. Regulatory guidelines typically require %CV and bias to be within ±15% (±20% at the LOQ). nih.gov

Table 1: Example of Method Validation Parameters for a Pregabalin LC-MS/MS Assay

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9988 - 0.9999 nih.gov |

| Intra-day Precision (%CV) | ≤ 15% | < 7% researchgate.net |

| Inter-day Precision (%CV) | ≤ 15% | < 10% researchgate.net |

| Intra-day Accuracy (%Bias) | ± 15% | -4.17% to +3.08% researchgate.net |

| Inter-day Accuracy (%Bias) | ± 15% | -3.0% to +10.0% researchgate.net |

| LOQ | Signal-to-Noise ≥ 10 | 5 ng/mL mdpi.com |

This table is for illustrative purposes and actual values may vary between different validated methods.

Matrix Effects and Internal Standard Normalization in Non-Clinical Biological Systems

Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.net This can lead to ion suppression or enhancement, affecting the accuracy of quantification. researchgate.net

The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. researchgate.net Since the SIIS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. scispace.com By normalizing the analyte's response to the internal standard's response (i.e., using the peak area ratio), the variability caused by matrix effects is significantly minimized, leading to more accurate and reliable results. restek.com Studies have shown that ¹³C-labeled internal standards are particularly effective at correcting for matrix effects. researchgate.net

Role in Certified Reference Material Development and Quality Control of Pharmaceutical Substances

This compound plays a significant role in the development of certified reference materials (CRMs) and in the quality control of pregabalin pharmaceutical products. cerilliant.com CRMs are highly characterized materials used to ensure the accuracy and traceability of analytical measurements. lgcstandards.com

Application in Impurity Profiling and Purity Assessment of Unlabeled Analogues

In the synthesis and manufacturing of pregabalin, various impurities can be generated. pharmaffiliates.com Regulatory agencies require stringent control of these impurities. Isotopically labeled standards like this compound are instrumental in developing and validating analytical methods for the identification and quantification of these impurities. clearsynth.com By using a labeled standard, the purity of the unlabeled active pharmaceutical ingredient (API) can be accurately assessed. This is crucial for ensuring the safety and efficacy of the final drug product.

Chromatographic Resolution Studies Involving Labeled Racemic Mixtures

Pregabalin is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. pharmainfo.in The (R)-enantiomer is considered an impurity. Therefore, analytical methods capable of separating the enantiomers are necessary. Chiral chromatography is often employed for this purpose. mdpi.com

While this compound itself is a racemic mixture, its use can be relevant in studies aimed at developing and optimizing methods for the chiral resolution of pregabalin. clearsynth.com For instance, it can be used to assess the performance of a chiral column or to investigate the separation mechanism. In some advanced applications, enantiomerically pure labeled standards, such as (S)-Pregabalin-13C3, are used to spike samples to accurately quantify the amount of the unwanted (R)-enantiomer in the API. clearsynth.comresearchgate.net

Chiral Separation Techniques for Pregabalin Enantiomers Using Labeled Analogues (Analytical Focus)

Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the therapeutically active (S)-enantiomer and the significantly less active (R)-enantiomer. nih.govmdpi.com Regulatory bodies require strict control over the enantiomeric purity of the final drug substance, necessitating analytical methods capable of separating and quantifying the (R)-enantiomer as a chiral impurity. nih.gov

The direct chiral separation of pregabalin enantiomers presents analytical challenges due to the molecule's amphoteric (zwitterionic) nature and its lack of a strong ultraviolet (UV) chromophore, which complicates detection. nih.govmdpi.com To overcome these issues, high-performance liquid chromatography (HPLC) methods coupled with mass spectrometry (MS) or UV detection have been developed. These methods often rely on specialized chiral stationary phases (CSPs) that can differentiate between the two enantiomers.

One successful approach involves the use of a zwitterionic CSP derived from cinchona alkaloids, such as CHIRALPAK ZWIX(+). nih.govmdpi.comnih.gov Research has demonstrated that these columns can achieve baseline resolution of the pregabalin enantiomers under optimized conditions. nih.gov The development of such methods requires careful optimization of the mobile phase composition, column temperature, and flow rate to achieve efficient and reliable separation. nih.govnih.gov

In these highly sensitive analytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled analogues are indispensable for accurate quantification. This compound is used as an ideal internal standard. caymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to all samples (calibrators, quality controls, and unknowns) before processing. Its purpose is to correct for variations in sample preparation, injection volume, and potential signal suppression or enhancement in the mass spectrometer. researchgate.netnih.gov By monitoring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve high precision and accuracy.

The table below summarizes typical chromatographic conditions used for the direct chiral separation of pregabalin enantiomers, where a labeled analogue like this compound would be employed as an internal standard for MS detection.

| Parameter | Condition 1 (MS-Compatible) | Condition 2 (UV-Compatible) |

|---|---|---|

| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm) | CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d., 3 µm) |

| Mobile Phase | 5 mM ammonium (B1175870) formate (B1220265) + 5 mM formic acid in Methanol/Water (96/4, v/v) | 5 mM ammonium dihydrogen orthophosphate in Methanol/Water (90/10, v/v) |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Column Temperature | 25 °C | 10 °C |

| Detection | Mass Spectrometry (MS), SIM mode at m/z 160 | UV at 212 nm |

| Internal Standard (for MS) | rac-Pregabalin-13C3 (m/z 163.2) | N/A |

| Reference | nih.gov | nih.gov |

Investigation of Isotopic Influence on Chromatographic Behavior

When using stable isotope-labeled (SIL) internal standards in chromatography, a key assumption is that the SIL analogue behaves identically to the unlabeled analyte during the separation process. However, minor differences in physicochemical properties can lead to a phenomenon known as the chromatographic isotope effect, where the labeled and unlabeled compounds separate slightly on the column. researchgate.netacs.org

This effect is particularly pronounced with deuterium (B1214612) (²H) labeled standards. The greater relative mass difference between protium (B1232500) (¹H) and deuterium (²H) can lead to differences in retention times between the analyte and the internal standard. researchgate.net If this separation occurs and the compounds co-elute with matrix components that cause ion suppression or enhancement in the MS source, the corrective ability of the internal standard can be compromised, leading to inaccurate results. researchgate.netscience.gov

In contrast, SIL internal standards labeled with heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), or oxygen (¹⁸O) are preferred because the relative mass difference is much smaller. researchgate.netacs.org This results in a negligible chromatographic isotope effect, ensuring that the labeled internal standard co-elutes almost perfectly with the unlabeled analyte. shoko-sc.co.jp This co-elution provides the most accurate compensation for matrix effects and other experimental variations. nih.gov

This compound, which incorporates three ¹³C atoms, is an excellent internal standard for these reasons. caymanchem.com Studies comparing ¹³C- and ²H-labeled internal standards have consistently shown that ¹³C-labeled compounds provide better accuracy and precision in quantitative LC-MS/MS assays by minimizing chromatographic isotope effects. researchgate.netresearchgate.net

The table below outlines the comparative properties and expected chromatographic behavior of different types of isotopically labeled internal standards for pregabalin.

| Isotope Label | Example | Relative Mass Difference | Chromatographic Isotope Effect | Co-elution with Analyte | Suitability as Internal Standard |

|---|---|---|---|---|---|

| Deuterium (²H) | Pregabalin-d4 | Higher | Can be significant, potential for partial separation | May be incomplete | Good, but potentially compromised by matrix effects |

| Carbon-13 (¹³C) | Pregabalin-13C3 | Lower | Negligible | Optimal | Excellent, provides superior correction for matrix effects |

Mechanistic Investigations and Metabolic Fate Elucidation Using Rac Pregabalin 13c3

Tracing Carbon Fluxes in Complex Biochemical Pathways

The fundamental advantage of using rac-Pregabalin-13C3 lies in its utility for tracing carbon fluxes. By following the ¹³C label, researchers can map the distribution and transformation of the pregabalin (B1679071) molecule within various biological matrices. This is essential for understanding how the compound is processed by the body, even if metabolic transformation is minimal.

Application in In Vitro Enzymatic and Cellular Metabolism Studies

In vitro systems, including isolated enzymes and cellular assays, represent the initial step in characterizing a drug's metabolic profile. For pregabalin, these studies have been crucial in establishing its low propensity for metabolic interactions.

Studies using in vitro drug metabolism systems have revealed that pregabalin does not significantly inhibit key human cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. hres.ca This indicates a low likelihood of pregabalin causing pharmacokinetic drug-drug interactions when co-administered with other medications that are substrates for these enzymes. nih.gov The use of this compound in such assays would allow for precise quantification of any potential, even minor, metabolic turnover by techniques like liquid chromatography-mass spectrometry (LC-MS/MS), confirming the limited role of these enzymatic pathways in its clearance.

Furthermore, cellular uptake studies are critical for understanding how pregabalin enters cells to exert its pharmacological effect. While not directly focused on metabolism, this compound can be employed to study the kinetics of its transport, for instance, via the system L neutral amino acid transporter. researchgate.net

Preclinical Metabolic Studies in Animal Models (Focus on Pathway Elucidation, not Pharmacokinetics or Safety)

Preclinical studies in animal models are indispensable for understanding the in vivo metabolic fate of a drug candidate. The use of isotopically labeled pregabalin, primarily with ¹⁴C for radioactivity detection, has been pivotal in elucidating its disposition in species such as mice, rats, and monkeys. fda.govpharmacompass.com

These studies have consistently demonstrated that pregabalin undergoes minimal metabolism. nih.govfda.govpharmacompass.comnih.govjuniperpublishers.comeuropa.eudrugbank.comgoogle.comnih.govgoogleapis.com Following oral administration of radiolabeled pregabalin, the vast majority of the administered dose is excreted unchanged in the urine. fda.govpharmacompass.comnih.govjuniperpublishers.comeuropa.eu This fundamental finding underscores that the parent compound is the primary active entity and is not extensively biotransformed. In rats and monkeys, over 90% of the dose was recovered in the urine as unchanged pregabalin. fda.gov

The primary route of elimination is renal excretion of the parent drug. The use of this compound in such studies, analyzed by high-resolution mass spectrometry, allows for the confirmation of the structure of the excreted compounds and provides a detailed picture of the limited metabolic changes that do occur.

Investigation of Isotope Effects on Reaction Kinetics and Chemical Mechanisms

The substitution of an atom with its heavier isotope can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). A significant KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of a reaction. While specific studies on the KIE of this compound are not widely published, the principles of KIE can be applied to understand its metabolic stability.

The low degree of metabolism of pregabalin suggests that the cleavage of C-H or C-C bonds, which would be sensitive to isotopic substitution, is not a major metabolic route. If a C-H bond cleavage was a rate-limiting step in a minor metabolic pathway, the presence of the heavier ¹³C isotope in this compound could potentially slow down this reaction even further, although this effect is generally more pronounced with deuterium (B1214612) labeling. The lack of significant metabolism, however, makes the investigation of KIE for pregabalin a less critical area of research compared to heavily metabolized compounds.

Identification and Structural Elucidation of Minor Metabolic Products (excluding human-derived metabolites)

Despite its limited metabolism, studies in animal models have identified a minor metabolic product of pregabalin. pharmacompass.comnih.govjuniperpublishers.comeuropa.eugoogle.comgoogleapis.com The use of isotopically labeled pregabalin is crucial for the detection and structural confirmation of such low-level metabolites against a complex biological background.

The principal metabolite identified in the urine of preclinical species is the N-methylated derivative of pregabalin. pharmacompass.comnih.govjuniperpublishers.comeuropa.eugoogle.comgoogleapis.com This metabolite typically accounts for a very small fraction of the administered dose, often in the range of 0.9%. pharmacompass.comnih.govjuniperpublishers.comeuropa.eu The distinct mass shift provided by the ¹³C atoms in this compound facilitates the unequivocal identification of this N-methylated product and any other potential minor metabolites during mass spectrometric analysis. This is achieved by searching for the characteristic isotopic pattern of the parent compound and its predicted metabolites.

| Compound | Metabolic Fate | Percentage of Dose in Urine (approx.) | Species Studied |

|---|---|---|---|

| Pregabalin | Excreted Unchanged | >90% | Mouse, Rat, Monkey fda.gov |

| N-methylpregabalin | Minor Metabolite | ~0.9% | Rat, Monkey pharmacompass.comnih.govjuniperpublishers.comeuropa.eu |

Advanced Spectroscopic Techniques (e.g., ¹³C NMR Spectroscopy) for Metabolic Pathway Analysis

Advanced spectroscopic techniques are powerful tools for the structural elucidation of drugs and their metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is highly effective for determining the precise location of atoms within a molecule.

The application of ¹³C NMR in conjunction with the administration of this compound offers a direct method to observe the fate of the labeled carbon atoms. nih.govnih.govnih.gov Any metabolic transformation involving the labeled carbon skeleton would result in changes in the chemical shifts and coupling constants in the ¹³C NMR spectrum of the resulting metabolites. This would provide definitive structural information.

Theoretical and Computational Studies on Rac Pregabalin 13c3

Molecular Modeling and Simulation of Labeled Molecular Structures

Molecular modeling and simulation are powerful computational techniques used to represent and study the behavior of molecules in a three-dimensional space. For rac-Pregabalin-13C3, these methods help elucidate how isotopic labeling influences the structural and dynamic properties of the molecule.

Detailed research findings indicate that the primary goal of modeling labeled structures is to understand their conformational preferences and interactions with their environment, such as in a solvent or at a biological target's binding site. Geometry optimization is a fundamental first step, often performed using Density Functional Theory (DFT), which calculates the lowest energy conformation of the molecule. For pregabalin (B1679071) and its analogues, DFT calculations using functionals like M06 and basis sets such as 6-31+G* have been employed to determine optimized geometries in a simulated aqueous environment. mdpi.com

Table 1: Typical Parameters in Computational Studies of Pregabalin Analogues

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Geometry Optimization | DFT (e.g., M06, B3LYP) | Find the most stable 3D structure. |

| Basis Set | e.g., 6-31+G*, def2-SVP | Defines the set of functions used to build molecular orbitals. |

| Solvent Model | Continuum (e.g., PCM, SM8) or Explicit (e.g., TIP3P water) | Simulates the effect of a solvent on molecular properties. mdpi.com |

| MD Force Field | e.g., AMBER, CHARMM | A set of parameters to calculate the potential energy of the system. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of the molecular motions being studied. acs.org |

Quantum Chemical Calculations for Isotope Effects in Reaction Pathways

Quantum chemical calculations are instrumental in predicting and explaining kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For this compound, this refers to how the 13C atoms affect the rates of reactions it might undergo, such as metabolic transformation or chemical degradation.

The theoretical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between the light (12C) and heavy (13C) isotopologues. The bond to the heavier isotope has a lower vibrational frequency and thus a lower ZPVE. During a reaction that involves breaking or forming a bond at the labeled position, this energy difference can lead to a different activation energy and, consequently, a different reaction rate.

DFT is the most common method used to calculate KIEs. researchgate.netmdpi.com The process involves:

Optimizing the geometries of the reactant and the transition state for the reaction of interest.

Performing frequency calculations for both the 12C-containing and the 13C-containing molecules at both the reactant and transition state geometries.

Using the calculated vibrational frequencies to determine the ZPVE for each of the four structures.

Calculating the KIE from the differences in the activation energies, which are derived from the ZPVEs.

These theoretical calculations can predict whether a reaction will be faster or slower with the labeled compound and by how much, providing crucial insights into the reaction mechanism without the need for complex experiments.

Table 2: Conceptual Framework for Quantum Chemical KIE Calculation

| Calculation Step | Input | Output | Purpose |

|---|---|---|---|

| 1. Geometry Optimization | Reactant & Transition State Structures | Minimum Energy Geometries | Find the most stable points along the reaction coordinate. |

| 2. Frequency Calculation | Optimized Geometries (for both 12C and 13C versions) | Vibrational Frequencies | To determine the vibrational energy levels of the molecules. |

| 3. ZPVE Determination | Vibrational Frequencies | Zero-Point Vibrational Energies (ZPVE) | Quantify the lowest possible energy of the molecule. |

| 4. KIE Calculation | ZPVEs of Reactants and Transition States | Predicted KIE value (klight/kheavy) | Predict the effect of isotopic substitution on the reaction rate. |

Emerging Research Directions and Future Prospects in Isotopic Labeling

Innovations in Isotope Labeling Technologies and Synthetic Strategies

The synthesis of stable isotope-labeled (SIL) compounds is a dynamic area of research, with continuous development of more efficient and selective methods. For a compound like rac-Pregabalin-13C3, where three carbon atoms are replaced with their heavier, non-radioactive ¹³C isotope, the synthetic strategy is paramount. acanthusresearch.comresearchgate.net The primary goal is to introduce the label at a stable position within the molecule where it is not susceptible to exchange. acanthusresearch.com

Innovations in this area focus on several key aspects:

Late-Stage Functionalization: This approach allows for the introduction of isotopes like ¹³C into a molecule at one of the final steps of the synthesis. This is highly advantageous as it minimizes the number of steps involving expensive labeled reagents and reduces radioactive waste if applicable. acs.org Carbonylation reactions, using labeled carbon monoxide (¹⁴CO or ¹³CO), are particularly useful for this purpose due to their tolerance of various functional groups. acs.org

Novel Precursors: The development of new ¹³C-containing building blocks provides more versatile and efficient routes to complex labeled molecules. For example, syntheses can be designed using precursors like ¹³C-urea or ethyl acrylate-¹³C₃ to introduce the isotopic label into the core structure of the target molecule. mdpi.com

Biocatalysis: The use of enzymes in synthesis offers high selectivity and efficiency. For instance, nitrilase enzymes have been employed in the synthesis of pregabalin (B1679071) precursors, a strategy that could be adapted for labeled versions. google.com In-vivo labeling strategies, using microorganisms like Pichia pastoris or Saccharomyces cerevisiae fed with ¹³C-glucose, are also being explored to produce a wide range of uniformly labeled lipids and metabolites to be used as internal standards. scispace.comrsc.org

These strategies are evaluated based on yield, purity, cost-effectiveness, and the stability of the incorporated label. The choice of strategy depends on the specific requirements of the final application.

Table 1: Comparison of Isotopic Labeling Strategies

| Strategy | Description | Advantages | Considerations |

|---|---|---|---|

| Complete Synthesis | The entire molecule is built from the ground up using isotopically labeled starting materials (e.g., ¹³C-urea). acanthusresearch.commdpi.com | Precise control over label position; high isotopic enrichment. | Can be lengthy and costly due to the use of labeled reagents in early steps. |

| Late-Stage Functionalization | The isotope is introduced in the final stages of a synthetic route (e.g., via ¹³C-carbonylation). acs.org | Economical use of labeled material; reduces radioactive waste. | Requires development of specific reactions compatible with complex molecules. |

| Hydrogen Isotope Exchange (HIE) | Hydrogen atoms are replaced with deuterium (B1214612) or tritium. acs.org | Can be a simple method for introducing a label. | Risk of back-exchange; label position may not be stable. ¹³C labeling is often preferred for its stability. acanthusresearch.comisotope.com |

| Biosynthesis (In-vivo) | Organisms (e.g., yeast, E. coli) are cultured with labeled nutrients (e.g., ¹³C-glucose) to produce labeled biomolecules. scispace.comrsc.org | Produces a mixture of relevant labeled internal standards; useful for "omics" studies. | Less control over specific label position in a single molecule; requires complex purification. |

Expanding the Analytical Utility of Stable Isotope Labeled Standards in Research

Stable isotope-labeled compounds like this compound are indispensable tools in modern analytical chemistry, particularly in quantitative analysis using mass spectrometry. musechem.com Their primary role is as internal standards (IS) in isotope dilution mass spectrometry (IDMS). mdpi.com Because a SIL internal standard is chemically identical to the analyte being measured (the unlabeled compound), it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.comphysiology.org This co-elution and identical chemical behavior allow it to correct for variations in sample preparation and matrix effects, which are common challenges in analyzing complex biological samples. acanthusresearch.comunimi.it

The key advantages of using a SIL standard such as this compound include:

Enhanced Accuracy and Precision: By adding a known amount of the ¹³C₃-labeled standard to a sample, any loss of analyte during sample processing is mirrored by a proportional loss of the standard. musechem.com The final quantification is based on the ratio of the analyte to the standard, leading to highly accurate and reproducible results. acanthusresearch.commusechem.com This is a significant improvement over using structurally related but different compounds as internal standards. acanthusresearch.com

Correction for Matrix Effects: Biological matrices like plasma or urine can suppress or enhance the ionization of an analyte in a mass spectrometer, leading to inaccurate measurements. unimi.it Since the SIL standard is affected by the matrix in the same way as the unlabeled analyte, it effectively cancels out these effects. physiology.org

Improved Method Validation and Quality Control: SIL standards are crucial for validating analytical methods, ensuring they are robust and reliable. musechem.comcwsabroad.com They are used to calibrate instruments and confirm the performance of an assay over time. musechem.comwikipedia.org

The use of ¹³C-labeled standards is often preferred over deuterium-labeled ones because the carbon-13 label is metabolically and chemically more stable and not at risk of back-exchange with protons from solvents, which can be an issue with deuterium labels. acanthusresearch.comisotope.com

Interdisciplinary Research Integrating this compound in Systems Biology and Advanced Analytical Omics

The holistic approach of systems biology, which aims to understand complex biological systems as a whole, relies heavily on integrating multiple "omics" datasets (genomics, proteomics, metabolomics). nih.govmdpi.com Stable isotope-labeled compounds are critical for providing the accurate quantitative data needed for this integration. creative-proteomics.com

In this context, a labeled compound like this compound can be used in several ways:

Quantitative Metabolomics: As a certified internal standard, it enables the precise and accurate quantification of its unlabeled counterpart in complex biological samples. This is foundational for metabolomics studies that aim to identify changes in metabolite concentrations in response to stimuli or in disease states. nih.gov

Metabolic Flux Analysis: While not a direct tracer for endogenous pathways, using labeled versions of drugs or exogenous compounds allows researchers to track their absorption, distribution, metabolism, and excretion (ADME) with high precision. diagnosticsworldnews.commusechem.com This provides crucial data for pharmacokinetic and pharmacodynamic models, which are integral parts of systems pharmacology.

Multi-Omics Integration: Accurate quantification of small molecules (metabolomics) is essential for building comprehensive models of biological systems. nih.gov By providing a reliable anchor for quantification, SIL standards like this compound enhance the quality of the metabolomics data, which can then be more meaningfully integrated with proteomics and transcriptomics data to understand pathway dynamics and regulatory networks. nih.govcreative-proteomics.com

The development of high-resolution mass spectrometry now allows for the measurement of dynamic changes in metabolites based on stable isotope labeling, and new data analysis pipelines are being created to leverage this technology for a deeper understanding of system dynamics. uit.no

Role of Certified Isotopic Reference Materials in Advancing Regulatory Science and Standardization

Certified Reference Materials (CRMs) are the gold standard for ensuring the quality and metrological traceability of analytical measurements. wikipedia.orggbjpl.com.au A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and is issued with a certificate providing the value, its associated uncertainty, and a statement of traceability. wikipedia.org

In the context of pharmaceutical analysis and regulatory science, isotopic CRMs play a vital role:

Ensuring Comparability of Data: CRMs provide a common benchmark for laboratories worldwide, ensuring that results are accurate, reliable, and comparable, regardless of where or when they were generated. cwsabroad.comwikipedia.org This is critical for regulatory submissions to agencies like the FDA and EMA.

Method Validation and Calibration: Regulatory guidelines require that analytical methods used for drug testing be thoroughly validated. CRMs are essential for calibrating instrumentation and validating these methods, proving their accuracy and fitness for purpose. cwsabroad.comwikipedia.org

Quality Control in Manufacturing: In the production of pharmaceuticals, CRMs are used to ensure the consistency and quality of the final product. They serve as a benchmark to confirm that the drug produced matches the intended chemical composition.

The availability of a CRM for a compound like this compound would signify that it meets the highest standards of accuracy and traceability. gbjpl.com.au This allows laboratories to perform quantitative analyses with the highest level of confidence, which is non-negotiable in pharmaceutical contaminant testing and clinical analysis. wikipedia.orggbjpl.com.au The production of CRMs is a rigorous process, and their availability has not always kept pace with the needs of isotope analysts, making the development of new isotopic CRMs a critical area for advancing analytical science. researchgate.net

常见问题

Q. Q. How can researchers design a control group for rac-Pregabalin-<sup>13</sup>C3 studies when unlabeled Pregabalin exhibits batch-dependent impurities?

- Methodological Answer : Source unlabeled Pregabalin from a certified reference material (CRM) provider. Characterize impurities via LC-HRMS and include a "vehicle control" (excipients only) and "labeled control" (<sup>13</sup>C3 without active moiety) to isolate isotopic effects. This design mitigates confounding from non-isotope-related variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。